molecular formula C12H17NO B14169395 N-ethyl-4-propan-2-ylbenzamide CAS No. 6955-05-1

N-ethyl-4-propan-2-ylbenzamide

Cat. No.: B14169395
CAS No.: 6955-05-1
M. Wt: 191.27 g/mol
InChI Key: SQHUAFXTZHJUAQ-UHFFFAOYSA-N
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Description

N-ethyl-4-propan-2-ylbenzamide is an organic compound with the molecular formula C12H17NO. It is a benzamide derivative, characterized by the presence of an ethyl group attached to the nitrogen atom and an isopropyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-4-propan-2-ylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. A green, rapid, mild, and highly efficient pathway involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method provides active sites for the synthesis of benzamides and offers advantages such as low reaction times, high yields, and eco-friendly processes.

Industrial Production Methods

Industrial production of this compound typically involves the reaction of 4-isopropylbenzoic acid with ethylamine under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product. The use of catalysts and solvents may vary depending on the specific industrial setup.

Scientific Research Applications

N-ethyl-4-propan-2-ylbenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-ethyl-4-propan-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-propan-2-ylbenzamide
  • N-ethyl-4-methylbenzamide
  • N-ethyl-4-tert-butylbenzamide

Uniqueness

N-ethyl-4-propan-2-ylbenzamide is unique due to its specific structural features, such as the presence of both ethyl and isopropyl groups. These structural characteristics contribute to its distinct chemical and physical properties, making it suitable for various applications in research and industry .

Properties

CAS No.

6955-05-1

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-ethyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C12H17NO/c1-4-13-12(14)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

SQHUAFXTZHJUAQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)C(C)C

Origin of Product

United States

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